2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol
Overview
Description
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxy group, a phenylethyl group, and an amino group attached to a propanol backbone.
Biochemical Analysis
Biochemical Properties
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity . This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions contribute to the overall biochemical and cellular effects observed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness . Long-term effects on cellular function have also been observed, indicating that prolonged exposure to this compound can result in sustained biochemical and cellular changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its effects on cellular processes. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the nucleus, mitochondria, or other organelles, where it can exert its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol typically involves the reaction of 2-phenylethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a methyl group instead of a phenylethyl group.
2-Phenylethanol: Lacks the amino group present in 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol.
Uniqueness
This compound is unique due to its combination of hydroxy, phenylethyl, and amino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICMJJOXHIKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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